6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}-9-methyl-9H-purine
Description
Structure and Synthesis The compound 6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}-9-methyl-9H-purine is a purine derivative featuring a piperazine linker between two purine moieties. The N-9 position of the purine core is substituted with a methyl group, while the piperazine ring is functionalized with a 2-methoxyethyl-substituted purine (Figure 1). For example, and describe the use of general procedures (e.g., methods D or E) to attach acylated or sulfonylated piperazine groups to purine scaffolds .
Properties
IUPAC Name |
6-[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N10O/c1-25-11-23-13-15(25)19-9-20-16(13)26-3-5-27(6-4-26)17-14-18(22-10-21-17)28(12-24-14)7-8-29-2/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPNOVCHGLAUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4N=CN5CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound 6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}-9-methyl-9H-purine , a purine derivative, has garnered attention in medicinal chemistry due to its unique structural features, including a purine core, a piperazine ring, and a methoxyethyl substituent. This article explores its biological activity, highlighting its interactions with various biological targets and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 365.4 g/mol. Its structure facilitates diverse interactions with biological systems, making it a valuable candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₇O |
| Molecular Weight | 365.4 g/mol |
| Structural Features | Purine core, piperazine ring, methoxyethyl group |
Binding Affinity and Target Interaction
Research indicates that this compound can effectively bind to specific receptors and enzymes, influencing various biochemical pathways. The presence of the methoxyethyl group enhances solubility and bioactivity, while the piperazine moiety contributes to pharmacological properties.
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits inhibitory effects on several biological pathways:
- Nitric Oxide Production : It has been shown to inhibit nitric oxide production in LPS-induced macrophages, suggesting anti-inflammatory properties.
- Cytokine Levels : The compound reduces levels of pro-inflammatory cytokines such as IL-6, TNFα, and IL-1β.
These findings are significant as they suggest potential applications in treating inflammatory diseases.
Anti-inflammatory Activity
A study reported the synthesis and evaluation of several purine derivatives similar to this compound. Among these, certain analogues displayed notable anti-inflammatory activity by disrupting the TLR4–MyD88 protein interaction, thereby inhibiting the NF-κB signaling pathway. This mechanism is crucial for mediating inflammatory responses in various conditions .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have highlighted that modifications at specific positions on the purine ring can enhance biological activity. For example:
| Compound | IC50 (µM) | Notes |
|---|---|---|
| This compound | Not specified | Effective against NO production in macrophages . |
| 5e (Cinnamyl derivative) | 6.4 | Superior NO inhibition compared to resveratrol . |
Pharmacological Implications
The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions such as rheumatoid arthritis, asthma, and other inflammatory diseases. Further research is necessary to fully elucidate its pharmacokinetic and pharmacodynamic profiles.
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₂₀H₂₆N₁₀O
- Molecular Weight : 446.5 g/mol (calculated).
- Functional Groups : Methoxyethyl (enhances solubility), methyl (modulates steric effects), and piperazine (improves pharmacokinetics via basic nitrogen).
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structurally related compounds and their distinguishing features:
Key Observations :
Substituent Impact on Solubility : The target compound’s 2-methoxyethyl group likely improves aqueous solubility compared to chlorophenyl (Compound 29) or benzodioxol () substituents, which are more lipophilic .
N-9 Substitution : The methyl group at N-9 (target compound) may confer metabolic stability compared to bulkier substituents like sec-butyl (PP17) or ethyl (), which could alter receptor binding .
Piperazine Functionalization : Acylated piperazines (e.g., Compound 35) exhibit higher melting points (>190°C) compared to sulfonylated (Compound 11, ) or methoxyethyl variants, suggesting differences in crystallinity .
Pharmacological and Physicochemical Comparisons
- Anticancer Activity : PP17 () demonstrates potent activity against MCF-7 breast cancer cells (IC₅₀: 12 µM), attributed to its sec-butyl group inducing apoptosis. The target compound’s methyl group may offer a balance between potency and toxicity .
- Purity and Stability : Compounds synthesized via general procedures () achieve >95% HPLC purity, indicating robust synthetic routes applicable to the target compound .
Structure-Activity Relationship (SAR) Trends
- Piperazine Linkers : Acylated piperazines (e.g., Compound 35) show higher stability but reduced solubility compared to alkyl or methoxy variants.
- Purine Modifications: Chlorophenyl substituents () enhance receptor affinity in cannabinoid analogs, whereas methoxyethyl groups (target compound) may optimize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
